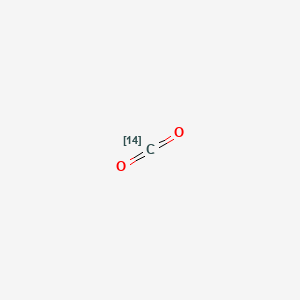

(14C)Carbon dioxide

Übersicht

Beschreibung

(14C)Carbon dioxide is a radioactive isotope of carbon dioxide where the carbon atom is carbon-14. Carbon-14 is a naturally occurring radioactive isotope of carbon-12, with a half-life of 5730 years . This isotope emits low-energy beta-particle radiation, making it a valuable tool for tracing organic molecules in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (14C)Carbon dioxide can be synthesized through the interaction of neutrons with nitrogen-14 in the Earth’s atmosphere. This process occurs naturally due to cosmic rays . In a laboratory setting, this compound can be produced by irradiating high-purity aluminum nitride in an energy reactor .

Industrial Production Methods: Industrial production of this compound involves the chemical exchange method to separate and purify the isotope from nuclear power plant emissions . This method has shown high separation efficiency and is considered effective for treating carbon-14 emissions .

Analyse Chemischer Reaktionen

Types of Reactions: (14C)Carbon dioxide undergoes various chemical reactions, including:

Oxidation: this compound can be reduced to form (14C)carbon monoxide.

Reduction: It can be reduced to form (14C)methane under specific conditions.

Substitution: this compound can participate in substitution reactions to form (14C)carboxylic acids.

Common Reagents and Conditions:

Oxidation: Catalysts such as platinum or palladium are used.

Reduction: Hydrogen gas and metal catalysts like nickel are commonly used.

Substitution: Strong bases like sodium hydroxide are used in substitution reactions.

Major Products:

Oxidation: (14C)Carbon monoxide.

Reduction: (14C)Methane.

Substitution: (14C)Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Understanding Carbon Cycling

1.1 Terrestrial Carbon Cycle Studies

(14C) CO2 is instrumental in studying the terrestrial carbon cycle. By measuring the radiocarbon content in atmospheric CO2, researchers can trace carbon sources and sinks, helping to understand how carbon is cycled through ecosystems. For instance, studies have shown that variations in atmospheric (14C) CO2 can be attributed to soil respiration and plant photosynthesis, which are critical processes in the carbon cycle .

Table 1: Key Findings on Carbon Cycling Using (14C) CO2

| Study | Methodology | Key Findings |

|---|---|---|

| Czimczik et al. (2005) | Low-level (14C) pulse-chase experiments | Provided insights into C cycling patterns across various temporal scales |

| Carbone et al. (2007) | Partitioning ecosystem respiration sources | Differentiated between plant and soil respiration contributions |

| Czimczik and Trumbore (2007) | Natural abundance measurements | Identified carbon sources for microbial decomposition |

Climate Change Research

2.1 Monitoring Fossil Fuel Emissions

The dilution of atmospheric (14C) due to fossil fuel emissions has been extensively studied to understand the impact of human activities on climate change. As fossil fuels contain no (14C), their combustion reduces the overall (14C) concentration in the atmosphere, complicating carbon dating methods and affecting our understanding of organic material age . This phenomenon has been termed the "Suess effect," where the increase in CO2 from fossil fuels leads to a decrease in the ratio of (14C) to total carbon .

Case Study: The Suess Effect

- Background : Following the industrial revolution, atmospheric (14C) levels began to decline due to the large-scale burning of fossil fuels.

- Findings : By 2050, fresh organic material could resemble samples from 1050 AD due to significant dilution effects, challenging traditional radiocarbon dating methods .

Ecological Applications

3.1 Studying Ecosystem Respiration

(14C) CO2 measurements have been used to evaluate ecosystem respiration rates, which are crucial for understanding how ecosystems respond to environmental changes. For example, a study conducted over midwestern United States observed that soil respiration significantly contributes to atmospheric (14C), highlighting discrepancies between predicted and observed values of ecosystem respiration .

Table 2: Ecosystem Respiration Studies Using (14C) CO2

| Study | Location | Findings |

|---|---|---|

| McFarlane et al. (2021) | Wisconsin Tall Tower | Observed higher than predicted contributions of biospheric (14C) CO2 during summer months |

| Davidson et al. (2000) | Various ecosystems | Measured impacts of soil warming on organic carbon content |

Radiocarbon Dating and Archaeology

(14C) is widely recognized for its application in dating archaeological samples and organic materials. The method relies on measuring the remaining (14C) in a sample to estimate its age, providing insights into historical timelines and environmental changes over millennia .

Future Directions and Challenges

The ongoing decline of atmospheric (14C) due to anthropogenic activities poses challenges for future research. As fossil fuel emissions continue to rise, distinguishing between natural and anthropogenic sources of CO2 will become increasingly complex. Researchers are exploring new methodologies to enhance the precision of carbon cycle models and improve our understanding of global carbon dynamics .

Wirkmechanismus

The mechanism of action of (14C)Carbon dioxide involves its radioactive decay. Carbon-14 decays into nitrogen-14 through beta decay, emitting an electron and an electron antineutrino . This decay process allows this compound to be used as a tracer in various scientific studies, providing insights into the fate of carbon-containing compounds in different environments .

Vergleich Mit ähnlichen Verbindungen

Carbon-12 dioxide: The most common form of carbon dioxide, stable and non-radioactive.

Carbon-13 dioxide: A stable isotope of carbon dioxide used in isotope labeling studies.

Comparison:

Eigenschaften

InChI |

InChI=1S/CO2/c2-1-3/i1+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURLTUGMZLYLDI-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14C](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965271 | |

| Record name | (~14~C)Methanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.002 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-90-1 | |

| Record name | Carbon-14C dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon-14C dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~14~C)Methanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.